6-Bromo-1-methyl-1H-indole
Overview
Description
6-Bromo-1-methyl-1H-indole is a brominated derivative of 1-methylindole, belonging to the indole family of compounds. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The bromine atom at the 6-position of the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
6-Bromo-1-methyl-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . . It’s worth noting that the safety data sheet for this compound indicates that it may have specific target organ toxicity, particularly affecting the respiratory system .
Mode of Action
Indole derivatives in general are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole itself is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives, both natural and synthetic, show various biologically vital properties . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The physicochemical properties of this compound, including its lipophilicity and water solubility, would be expected to influence its bioavailability .
Result of Action
Indole derivatives in general have been reported to exhibit a wide range of biological activities . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-methyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
This compound has shown substantial selective cytotoxicity towards cancer cell lines . There is a significant decrease in the percentage of live cells treated with this compound, in comparison to the control ones .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several binding interactions with biomolecules. It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the electrophilic aromatic substitution reaction, where 1-methylindole is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures.
Oxidation Products: Indole-2-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: Used in the study of indole-based signaling molecules and their role in biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylindole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Chloro-1-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-1-methyl-1H-indole: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: 6-Bromo-1-methyl-1H-indole is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJDPPKNUGKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573955 | |
Record name | 6-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125872-95-9 | |
Record name | 6-Bromo-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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